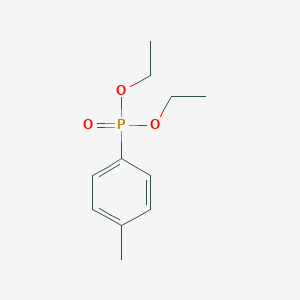

1-Diethoxyphosphoryl-4-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Diethoxyphosphoryl-4-methylbenzene is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to oxygen and carbon atoms. The diethoxyphosphoryl group is a common functional group in organophosphorus chemistry and is known for its role in various chemical reactions and applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of compounds related to 1-diethoxyphosphoryl-4-methylbenzene often involves the use of phosphorus reagents and the manipulation of functional groups on aromatic rings. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, followed by oxidation and methylation to yield bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, the synthesis of various quinazolines and 4(3H)-quinazolinones bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group was performed to study the structure-activity relationship of hypolipidemic drugs .

Molecular Structure Analysis

The molecular structure of compounds containing diethoxyphosphoryl groups can be complex, with various substituents influencing the overall geometry and electronic properties. X-ray crystallography has been used to investigate the structures of such compounds, revealing large bond angles around phosphorus atoms and the impact of different substituents on the aromatic ring . The presence of diethoxyphosphoryl groups can also affect the packing structure in crystals, as seen in the case of 1,4-diethynylbenzene derivatives .

Chemical Reactions Analysis

Compounds with diethoxyphosphoryl groups participate in a range of chemical reactions. For example, methyl 2-[(diethoxyphosphoryl)methyl]benzoate was found to react with aldehydes under Horner-Wadsworth-Emmons conditions to produce alkenylphosphonates, which are unexpected products alongside the anticipated 1,2-disubstituted E-alkenes10. The reactivity of these compounds can be influenced by the steric and electronic properties of the substituents attached to the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-diethoxyphosphoryl-4-methylbenzene derivatives are influenced by the nature of the substituents and the molecular structure. For instance, the photophysical properties of 1,4-diethynylbenzene derivatives in solution and in crystals were studied, revealing the effects of aggregation on absorption and emission spectra . The redox properties of bis(dimesitylphosphino)benzene derivatives were investigated through electrochemical measurements, reflecting the impact of crowded molecular structures on their redox behavior .

科学的研究の応用

Photophysics of Poly(phenyleneethynylene)s

Research by Levitus et al. (2001) explored the photophysics of 1,4-diethynylbenzenes, a closely related compound to 1-Diethoxyphosphoryl-4-methylbenzene, to demarcate the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s. Their study demonstrated the complex interplay between molecular aggregation and photophysical properties, offering insights into the design of materials for optoelectronic applications (Levitus et al., 2001).

Synthesis of Nitroalkanoic Acids

Krawczyk et al. (2006) demonstrated the synthesis of secondary 3aryl-2-(diethoxyphosphoryl)-4-nitroalkanoic acids, which undergo spontaneous Nef reactions, leading to various organic compounds. This work underscores the role of diethoxyphosphoryl groups in synthetic organic chemistry, particularly in the synthesis of complex molecules (Krawczyk et al., 2006).

Liquid-phase Oxidation of Methylbenzenes

Okada and Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes, revealing the catalytic potential of cobalt-copper-bromide systems. While not directly mentioning 1-Diethoxyphosphoryl-4-methylbenzene, this study provides a context for understanding the oxidation reactions of related methylbenzene derivatives, which is crucial for chemical synthesis and industrial applications (Okada & Kamiya, 1981).

Spin Trapping of Oxygen-centered Radicals

Frejaville et al. (1995) introduced a novel spin trap, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), highlighting its efficacy in trapping oxygen-centered radicals. This research is pivotal for studies in free radical chemistry and has potential implications for understanding oxidative stress in biological systems (Frejaville et al., 1995).

Stereoselective Synthesis

Brel (2014) focused on the hydrogenation of diethoxyphosphoryl-substituted dihydrofurans, demonstrating the stereoselective synthesis of certain isomers. This research contributes to the field of stereoselective synthesis, which is fundamental in the development of pharmaceuticals and agrochemicals (Brel, 2014).

将来の方向性

特性

IUPAC Name |

1-diethoxyphosphoryl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPVLJOQUCQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethoxyphosphoryl-4-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)